![molecular formula C6H3ClN4O2 B2375340 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-19-9](/img/structure/B2375340.png)

7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

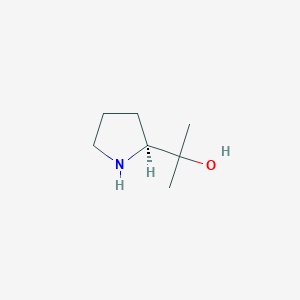

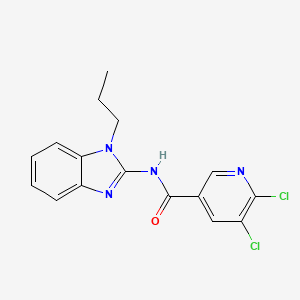

7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a chemical compound with the CAS Number: 957760-19-9 . It has a molecular weight of 198.57 and its IUPAC name is 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine . The compound is a yellow solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

The molecular structure of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is represented by the linear formula C6H3ClN4O2 . The InChI Code for this compound is 1S/C6H3ClN4O2/c7-5-4-3(1-2-8-5)6(10-9-4)11(12)13/h1-2H, (H,9,10) .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines, including 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, have been synthesized and evaluated for their activities in various chemical reactions . For instance, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .Physical And Chemical Properties Analysis

7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a yellow solid with a molecular weight of 198.57 . and is stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

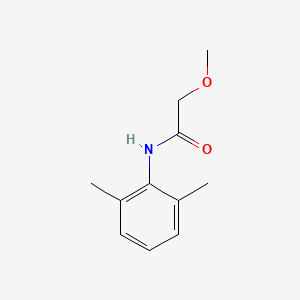

- Synthesis of Bisphosphonates : Derivatives of 1H-pyrazolo[3,4-b]pyridine, a class structurally related to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, have been synthesized and characterized as part of efforts to develop new bisphosphonates with potential biological interest. The synthesis involves starting from 2-chloro-3-formyl pyridine, and characterization uses spectroscopic data and X-ray diffractometry (Teixeira et al., 2013).

Synthesis of Derivatives

- Preparation of Nitropyrido[3,4-c]furoxan : A study demonstrated the synthesis of 7-nitro[1,2,5]oxadiazolo[3,4-c]pyridine 3-oxide, a compound structurally similar to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, via the decomposition of 4-azido-3,5-dinitropyridine (Bailey et al., 1971).

Application in Cation Detection

- Development of Fluorescent Probes for Cation Detection : Research on tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines, related to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, showcases their use as fluorescent probes for detecting metal cations, especially Cu2+ (García et al., 2019).

Antiproliferative Activity Study

- Investigation of Antiproliferative Activity : A study focused on the synthesis and evaluation of new 3,7-disubstituted pyrazolo[3,4-c]pyridines, which include structures similar to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, revealed their potential as antiproliferative agents against various cancer cell lines, offering insights into their application in cancer research (Gavriil et al., 2017).

Tautomerism Studies

- Exploration of Tautomerism : A synthesis and study of 7-substituted pyrazolo[3,4-c]pyridine derivatives, including compounds structurally akin to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, has been conducted to investigate N1–N2 tautomerism. This research provides valuable insights into the structural behavior of these compounds (Kourafalos et al., 2006).

Catalysis Research

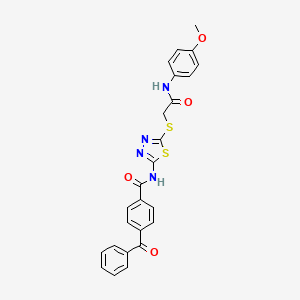

- Catalysis in Domino Reactions : Research involving N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, structurally related to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, indicates their synthesis in domino reactions catalyzed by l-proline. These reactions showcase the formation of complex molecular structures in a one-pot operation, indicating potential applications in organic synthesis (Gunasekaran et al., 2014).

Antiherpetic Compound Development

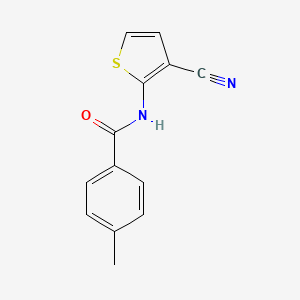

- Antiherpetic Compound Synthesis : The synthesis of 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine antiherpetic compounds, related in structure to 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine, has been explored. These compounds offer a new class of antiviral agents, highlighting the versatility of pyrazolo[3,4-c]pyridine derivatives in medicinal chemistry (Johns et al., 2003).

Zukünftige Richtungen

The future directions for the study and application of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine and similar compounds could involve further exploration of their synthesis methods , investigation of their biological activity , and development of their potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

7-chloro-3-nitro-2H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-5-4-3(1-2-8-5)6(10-9-4)11(12)13/h1-2H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJJYTFYDCJOFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NNC(=C21)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)

![1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2375267.png)

![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2375274.png)

![3-Methyl-2-(4-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperazin-1-yl)butanenitrile](/img/structure/B2375275.png)

![4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride](/img/structure/B2375276.png)